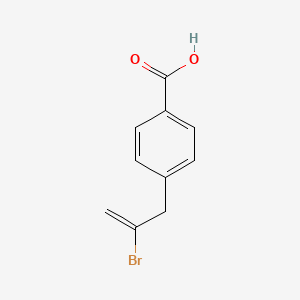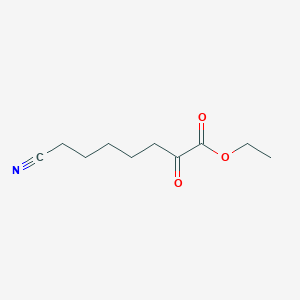
Ethyl 3-(1,3-dioxan-2-YL)-4-methoxybenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate is an organic compound that features a 1,3-dioxane ring, a methoxybenzoyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate typically involves the formation of the 1,3-dioxane ring through an acetalization reaction. This can be achieved by reacting a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. For instance, ethyl orthoformate and 1,3-propanediol can be used with a catalytic amount of N-bromosuccinimide (NBS) to form the 1,3-dioxane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with efficient water removal techniques such as using a Dean-Stark apparatus or molecular sieves. Catalysts like toluenesulfonic acid can be employed to facilitate the reaction under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: H2/Ni, H2/Rh, LiAlH4, sodium borohydride (NaBH4).
Substitution: Organolithium reagents, Grignard reagents, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism by which ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate exerts its effects involves interactions with various molecular targets and pathways. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, stabilizing them against nucleophilic attack. The methoxybenzoyl group may participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane derivatives: Compounds like 1,3,5-tris(1,3-dioxan-2-yl)benzene and 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium bromide share the 1,3-dioxane ring structure
Methoxybenzoyl derivatives: Compounds such as 4-(2-methoxybenzoyl)benzonitrile and 4-(2-methoxybenzoyl)phenyl acetate.
Uniqueness
Ethyl 3-(1,3-dioxan-2-yl)-4-methoxybenzoylformate is unique due to the combination of the 1,3-dioxane ring and the methoxybenzoyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential therapeutic uses .
Properties
IUPAC Name |
ethyl 2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-3-19-14(17)13(16)10-5-6-12(18-2)11(9-10)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBJFPAYPOESSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














